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Compound of Interest

Compound Name: BMS-303141

Cat. No.: B1667198 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
BMS-303141 is a potent, cell-permeable small molecule inhibitor of ATP-citrate lyase (ACLY), a

crucial enzyme in cellular metabolism.[1][2][3] ACLY catalyzes the conversion of citrate into

acetyl-CoA in the cytosol, a fundamental step for the de novo biosynthesis of fatty acids and

cholesterol.[1] Beyond its role in lipogenesis, the acetyl-CoA produced by ACLY is also a key

substrate for protein acetylation, including the modification of histones and transcription factors,

thereby linking cellular metabolism to gene regulation. In Human Umbilical Vein Endothelial

Cells (HUVECs), ACLY activity is implicated in inflammatory responses. This document

provides detailed application notes and protocols for utilizing BMS-303141 to study its effects

on HUVEC signaling, inflammation, and metabolism.

Mechanism of Action in HUVECs
In HUVECs, inflammatory stimuli such as lipopolysaccharide (LPS) can induce the

phosphorylation and activation of ACLY.[4] Activated ACLY increases the cytosolic pool of

acetyl-CoA, which then serves as a substrate for acetyltransferases. This leads to the

acetylation of transcription factors like FoxO1 and histones, promoting the expression of pro-

inflammatory genes, including adhesion molecules (VCAM-1, E-selectin) and chemokines

(MCP-1).[4] BMS-303141 exerts its anti-inflammatory effects by directly inhibiting ACLY,

thereby reducing acetyl-CoA production and subsequent protein acetylation, which ultimately

suppresses the transcription of these inflammatory mediators.[4]
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Caption: Signaling pathway of BMS-303141 in LPS-stimulated HUVECs.

Summary of BMS-303141 Effects in HUVEC Assays
The primary application of BMS-303141 in HUVECs is the investigation of its anti-inflammatory

properties, particularly in the context of LPS-induced endothelial activation.
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Target Molecule /
Process

Stimulus
Treatment
(Example Conc.)

Observed Effect in
HUVECs

Protein

Phosphorylation

ACLY (Ser455) LPS (1 µg/mL) BMS-303141 (10 µM)
Inhibits LPS-induced

phosphorylation.[4]

Metabolites

Acetyl-CoA LPS (1 µg/mL) BMS-303141 (10 µM)

Reduces LPS-induced

increase in acetyl-CoA

levels.[4]

Glycolytic Metabolites LPS (1 µg/mL) BMS-303141 (10 µM)

Reduces levels of

glycolytic metabolites.

[4]

Protein Expression &

Secretion

VCAM-1 LPS (1 µg/mL) BMS-303141 (10 µM)

Abolishes LPS-

induced upregulation.

[1][4]

E-selectin LPS (1 µg/mL) BMS-303141 (10 µM)

Abolishes LPS-

induced upregulation.

[1][4]

MCP-1 (secreted) LPS (1 µg/mL) BMS-303141 (10 µM)

Reverses LPS-

induced upregulation.

[1][4]

Protein Acetylation

Global Lysine

Acetylation
LPS (1 µg/mL) BMS-303141 (10 µM)

Reduces LPS-induced

global acetylation.[4]

FoxO1 Acetylation LPS (1 µg/mL) BMS-303141 (10 µM)

Abolishes LPS-

induced FoxO1

acetylation.[4]
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Cellular Health

Cell Viability None BMS-303141 (10 µM)
No significant effect

on cell viability.[1][4]

Cell Viability None
BMS-303141 (up to

50 µM)

No cytotoxicity

observed in other cell

lines (e.g., HepG2).[3]

Experimental Protocols
A typical experimental workflow involves culturing HUVECs, pre-treating with BMS-303141,

stimulating with an inflammatory agent like LPS, and then performing various downstream

assays.
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Caption: General experimental workflow for HUVEC assays with BMS-303141.

Protocol 1: Western Blotting for Protein Expression and
Phosphorylation
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This protocol is for analyzing changes in protein levels (e.g., VCAM-1) and phosphorylation

status (e.g., p-ACLY).

Materials:

HUVECs and appropriate culture medium (e.g., EGM™-2).[5]

BMS-303141 (reconstituted in DMSO).[6]

LPS from E. coli.

RIPA Lysis Buffer with protease and phosphatase inhibitors.

BCA Protein Assay Kit.

SDS-PAGE gels, running buffer, and transfer buffer.

PVDF membrane.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-p-ACLY, anti-ACLY, anti-VCAM-1, anti-β-actin).

HRP-conjugated secondary antibodies.

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

Cell Culture & Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency.

Pre-treat cells with 10 µM BMS-303141 (or vehicle control) for 4 hours.[4]

Add 1 µg/mL LPS to the media and incubate for the desired time (e.g., 1-4 hours for

signaling, 4 hours for protein expression).[4]

Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each

well, scrape the cells, and transfer the lysate to a microfuge tube.
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Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect

the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until the

dye front reaches the bottom.

Transfer: Transfer the proteins to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with primary antibody (diluted in blocking

buffer) overnight at 4°C with gentle agitation.

Wash the membrane 3 times for 10 minutes each with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane 3 times for 10 minutes each with TBST.

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence

imaging system.[7]

Protocol 2: ELISA for Secreted MCP-1
This protocol quantifies the concentration of secreted proteins like MCP-1 in the cell culture

supernatant.

Materials:

Culture supernatant from treated HUVECs (from Protocol 1, Step 3).

Human MCP-1 ELISA Kit.

Microplate reader.
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Procedure:

Sample Collection: After the treatment period, collect the culture supernatant from each well.

Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.

ELISA Assay: Perform the ELISA according to the manufacturer's instructions. This typically

involves:

Adding standards and samples to the pre-coated microplate.

Incubating with a biotin-conjugated detection antibody.

Washing the plate.

Adding streptavidin-HRP conjugate.

Washing the plate.

Adding TMB substrate and incubating until color develops.

Adding a stop solution.

Measurement: Read the absorbance at 450 nm using a microplate reader.

Analysis: Calculate the concentration of MCP-1 in each sample by comparing its absorbance

to the standard curve.[8]

Protocol 3: Cell Viability Assay (MTT)
This assay assesses the effect of BMS-303141 on HUVEC viability and proliferation.

Materials:

HUVECs and culture medium.

BMS-303141.

96-well plates.
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS).

Dimethyl sulfoxide (DMSO).

Microplate reader.

Procedure:

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well. Allow

them to attach overnight.[9]

Treatment: Replace the medium with fresh medium containing various concentrations of

BMS-303141 (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO).

Incubate for the desired time period (e.g., 24-48 hours).

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][9]

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals. Shake the plate for 15 minutes.[8]

Measurement: Read the absorbance at 490-570 nm using a microplate reader.

Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated

control cells.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

HUVECs and culture medium.

BMS-303141.

6-well plates.
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Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.[8]

Binding Buffer.

Flow cytometer.

Procedure:

Cell Culture & Treatment: Seed HUVECs in 6-well plates. Treat with BMS-303141 as

desired.

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS

and detach using trypsin-free dissociation buffer.

Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

Wash the cells twice with cold PBS.

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[8]

Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

Add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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